molecular formula C15H17BrN4O B2616036 (Z)-N'-(1-(4-bromophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide CAS No. 403659-99-4

(Z)-N'-(1-(4-bromophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2616036
CAS No.: 403659-99-4
M. Wt: 349.232
InChI Key: UYASNHQOSVSWDZ-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N’-(1-(4-bromophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is an organic compound with a complex structure that includes a bromophenyl group, a pyrazole ring, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(1-(4-bromophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-bromoacetophenone with isopropyl hydrazinecarboxylate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(1-(4-bromophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (Z)-N’-(1-(4-bromophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues, while the pyrazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N’-(1-(4-bromophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is unique due to its combination of a bromophenyl group, a pyrazole ring, and a carbohydrazide moiety. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O/c1-9(2)13-8-14(19-18-13)15(21)20-17-10(3)11-4-6-12(16)7-5-11/h4-9H,1-3H3,(H,18,19)(H,20,21)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYASNHQOSVSWDZ-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C(/C)\C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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